5-Fluorouracil-15N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Core Technical Specifications

The table below summarizes the key identifiers and properties of 5-Fluorouracil-¹⁵N₂.

| Property | Description |

|---|---|

| Chemical Name | 5-Fluoropyrimidine-2,4(1H,3H)-dione-1,3-¹⁵N₂ [1] |

| CAS Number | 68941-95-7 [1] (also listed under 1189423-58-2 for a related isotope combination [2]) |

| Molecular Formula | C₄H₃F¹⁵N₂O₂ [1] |

| Molecular Weight | 132.1 g/mol [1] |

| Isotopic Enrichment | ¹⁵N (Nitrogen-15) at two positions (1 and 3 of the pyrimidine ring) [1] |

| Primary Application | Internal Standard for GC- or LC-MS quantification of 5-FU [2] |

Applications and Experimental Context

5-Fluorouracil-¹⁵N₂ is critical in pharmaceutical research for ensuring accurate and reliable measurements. Its primary function is as an internal standard in mass spectrometry-based assays [2] [3]. It is added to biological samples like plasma, cells, or tissue extracts before analysis. Since it is chemically identical to natural 5-FU but has a different mass, it allows scientists to correct for losses during sample preparation and variations in instrument response.

Detailed Experimental Use Case

A specific protocol for quantifying 5-FU in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) illustrates its application [3]:

- Sample Preparation: To 100 μl of a patient's plasma sample, add 50 μl of a known concentration of 5-Fluorouracil-¹⁵N₂ internal standard solution (e.g., 1 μmol/L).

- Processing & Analysis: The sample undergoes processing and is injected into the GC-MS.

- Quantification: The mass spectrometer detects the 5-FU from the patient and the heavier 5-FU-¹⁵N₂ standard. The ratio of their signal intensities is used to calculate the exact concentration of 5-FU in the original plasma sample with high precision.

The Complex Metabolism of 5-Fluorouracil

Understanding the role of 5-Fluorouracil-¹⁵N₂ requires knowledge of the complex metabolism of 5-FU itself. 5-FU must be activated within cells into nucleotide metabolites to exert its cytotoxic effects [4] [5]. The diagram below illustrates the primary anabolic and catabolic pathways of 5-FU.

The metabolic pathway reveals why researchers track 5-FU so closely. Its efficacy and toxicity are determined by the balance between its anabolic activation to cytotoxic nucleotides and its catabolic inactivation [4] [6]. Researchers use sophisticated methods, facilitated by internal standards like 5-Fluorouracil-¹⁵N₂, to study these processes by measuring the parent drug and its metabolites in biological samples [5] [7].

Sourcing for Research

5-Fluorouracil-¹⁵N₂ is a specialized chemical synthesized on demand and is intended for research purposes only, not for human administration [2] [1]. It is available from chemical suppliers specializing in stable isotopes or reference standards, such as SynZeal and Santa Cruz Biotechnology [2] [1].

References

- 1. - 5 - Fluorouracil | 68941-95-7 | SynZeal 15 N 2 [synzeal.com]

- 2. - 5 -13C, Fluorouracil | CAS 1189423-58-2 | SCBT - Santa Cruz... 15 N 2 [scbt.com]

- 3. Quantification of 5-Fluorouracil Incorporation into RNA ... [sciencedirect.com]

- 4. Systems pharmacology assessment of the 5-fluorouracil ... [pmc.ncbi.nlm.nih.gov]

- 5. Study of intracellular anabolism of 5-fluorouracil and ... [pmc.ncbi.nlm.nih.gov]

- 6. Correlation between 5-fluorouracil metabolism and ... [nature.com]

- 7. Rapid biomonitoring of fluoropyrimidine-based ... [sciencedirect.com]

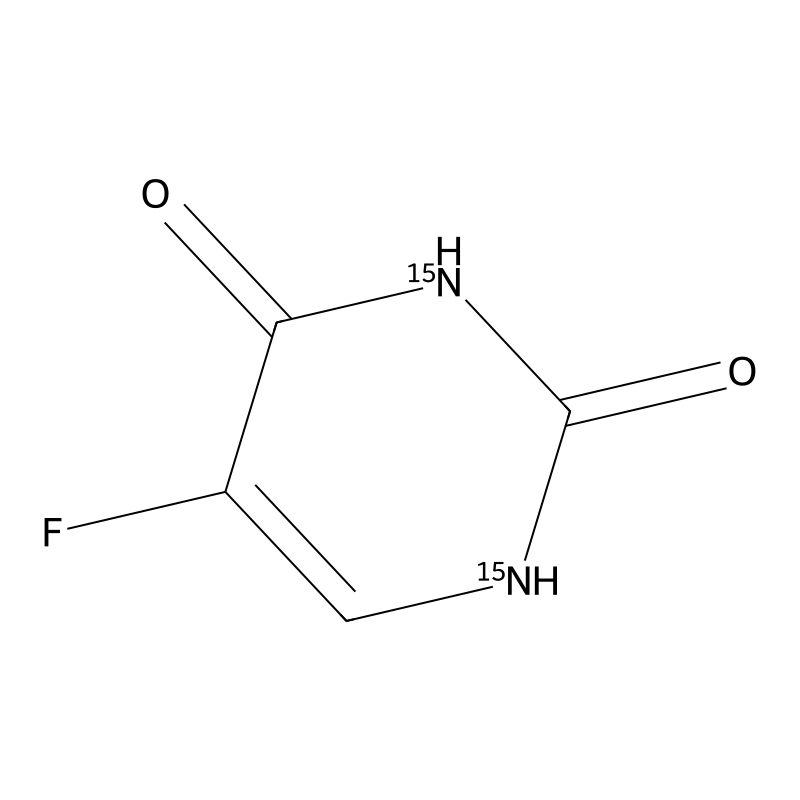

5-Fluoropyrimidine-2,4(1H,3H)-dione-1,3-15N2

Compound Identification and Application

The table below summarizes the key identifiers and primary research application for 5-Fluorouracil-15N2.

| Property | Description |

|---|---|

| Chemical Name | [1] |

| CAS Number | 68941-95-7 [1] |

| Molecular Formula | C₄H₃F¹⁵N₂O₂ [1] |

| Molecular Weight | 132.1 g/mol [1] |

| SMILES | O=C([15NH]1)C(F)=C[15NH]C1=O [1] |

| Primary Application | Used as an internal standard for Analytical Method Development (AMD) and Validation, Quality Control (QC), and commercial production of Fluorouracil [1] |

Synthesis and Characterization

Information on specific synthesis protocols for this isotopically labeled compound is sparse in the searched literature.

- Synthesis Approach: One recent study describes a general method for synthesizing fluorinated pyrimidines using potassium (Z)-2-cyano-2-fluoroethenolate and amidine hydrochlorides under mild conditions, yielding various substituted 5-fluoro-4-aminopyrimidines [2]. While this confirms the feasibility of such pathways, it does not detail the synthesis of the specific 1,3-15N2-labeled uracil derivative.

- Characterization Data: The supplier SynZeal indicates that the product is supplied with "detailed characterization data compliant with regulatory guideline," and traceability to pharmacopeial standards (USP/EP) can be provided based on feasibility [1]. However, the specific data (e.g., NMR, Mass Spec) are not publicly listed.

Pharmacological Context of 5-Fluorouracil

To understand the role of the 15N2-labeled standard, it's crucial to know the metabolism and mechanism of its parent drug, 5-Fluorouracil (5-FU). The following diagram illustrates the core pathways.

The metabolic fate and mechanism of 5-Fluorouracil (5-FU), which its 15N2-labeled analog is used to study [3].

- Mechanism of Action: 5-FU is an antimetabolite anticancer drug. Its cytotoxicity primarily stems from its active metabolites:

- Metabolism and Pharmacogenomics: Over 80% of administered 5-FU is catabolized in the liver. The rate-limiting enzyme is dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene [3]. Genetic variations in DPYD are strongly linked to severe toxicity, guiding dose adjustments in clinical practice [5] [6].

Research and Development Implications

The available information highlights key areas where the 15N2-labeled standard adds value, particularly in modern, personalized medicine.

- Analytical Method Development: The compound is explicitly intended for use as a stable isotope-labeled internal standard in mass spectrometry-based assays, improving the accuracy and reliability of quantifying 5-FU and its metabolites in biological samples [1].

- Addressing Toxicity: The well-documented risk of severe fluoropyrimidine toxicity drives the need for precise pharmacokinetic monitoring and DPYD genotyping [5] [6]. Accurate bioanalytical methods, supported by such standards, are fundamental to this precision dosing.

References

- 1. -Fluorouracil- 5 | 68941-95-7 | SynZeal 15 N 2 [synzeal.com]

- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5- ... [pmc.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLUOROURACIL (PD002327, GHASVSINZRGABV- ... [probes-drugs.org]

- 5. Real-world study on fluoropyrimidine-related toxicity ... [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacogenomic-guided dosing of fluoropyrimidines ... [frontiersin.org]

Why Use an Isotopically Labeled Internal Standard?

Using a stable isotopically labeled internal standard (SIL-IS), such as 5-fluorouracil-13C15N2, is considered the gold standard for reliable quantitative bioanalysis in complex matrices like human plasma [1] [2]. The core reasons are:

- Compensation for Matrix Effects: Plasma components can suppress or enhance the ionization of your analyte in the mass spectrometer. A SIL-IS co-elutes with the analyte and experiences nearly identical ionization changes, allowing for accurate correction [3] [2].

- Correction for Variable Recovery: Extraction efficiency of an analyte from plasma can vary significantly between individuals. One study showed the recovery of a drug varied up to 3.5-fold in cancer patient plasma, and only a SIL-IS could effectively correct for this variability [2]. While a structural analogue IS can sometimes be used, it may not perfectly mimic the analyte's behavior during extraction [1].

A Detailed LC-MS/MS Protocol for 5-FU in Plasma

Here is a detailed methodology adapted from a clinical research application note [3].

Internal Standard: 5-fluorouracil-13C15N2

Sample Preparation (Liquid-Liquid Extraction)

- Volume: Use 50 µL of plasma sample.

- Add IS: Add 5 µL of a 10 µg/mL solution of the SIL-IS in methanol.

- Vortex: Mix for 30 seconds.

- Extract: Add 500 µL of ethyl acetate containing 0.1% formic acid.

- Vortex: Mix for 30 seconds.

- Centrifuge: For 2 minutes at 16,100 × g.

- Transfer: Aliquot 400 µL of the supernatant (organic layer).

- Evaporate: Dry under a stream of nitrogen at 40°C.

- Reconstitute: Use 75 µL of 0.1% formic acid in water.

Liquid Chromatography (LC) Conditions

- Column: ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 µm)

- Column Temperature: 35°C

- Mobile Phase A: Water

- Mobile Phase B: Acetonitrile

- Flow Rate: 0.40 mL/min

- Injection Volume: 20 µL

- Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 0% | | 0.5 | 0% | | 2.0 | 50% | | 2.1 | 90% | | 2.9 | 90% | | 3.0 | 0% |

- Run Time: 3.0 minutes

Mass Spectrometry (MS) Conditions

- Ionization Mode: ESI (Electrospray Ionization) in negative mode

- Acquisition Mode: MRM (Multiple Reaction Monitoring)

- Capillary Voltage: 3.0 kV

- Source Temperature: 140°C

- Desolvation Temperature: 450°C

- MRM Transitions (Consult the source for specific fragment ions and optimized voltages) [3].

Key Method Performance Data

The following table summarizes the performance characteristics of the above method, demonstrating its robustness for clinical research [3].

| Parameter | Result / Value |

|---|---|

| Calibration Range | 20 – 2000 ng/mL |

| Limit of Quantification | 20 ng/mL (can achieve 7.5 ng/mL for investigation) |

| Extraction Recovery (5-FU) | Not explicitly stated, but process is optimized for high yield |

| Precision (Total % RSD) | ≤ 9.0% |

| Matrix Effect (compensated by SIL-IS) | Mean normalized matrix factor: 0.96 - 1.02 |

| Carryover | None observed after 10,000 ng/mL sample |

Workflow Overview

The diagram below illustrates the complete analytical workflow for quantifying 5-FU in plasma using the SIL-IS.

Analytical workflow for 5-FU quantification in plasma using a SIL internal standard.

Key Takeaways for Researchers

- SIL-IS is Crucial for Accuracy: For robust and reliable quantification of 5-FU in individual patient samples, a stable isotopically labeled internal standard is highly recommended to correct for inter-individual matrix variability [2].

- Method Performance: The described LC-MS/MS method provides a fast, sensitive, and precise solution for clinical research, requiring only a small sample volume [3].

- Protocol Flexibility: While a specific column and instrumentation are listed, the core principles—use of SIL-IS, acidified liquid-liquid extraction, and negative ionization MS/MS—are widely applicable for developing your own methods.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of 5-Fluorouracil in Plasma for Clinical Research [waters.com]

5-Fluorouracil: Core Mechanisms of Action

5-Fluorouracil (5-FU) is a pyrimidine analogue and a cornerstone chemotherapeutic agent used for decades in treating colorectal, breast, and head and neck cancers [1]. Its cytotoxicity arises from the disruption of crucial metabolic pathways, primarily through its enzymatically converted anabolic metabolites.

The table below summarizes the primary mechanisms and key metabolites of 5-FU.

| Mechanism of Action | Key Metabolite(s) | Biological Consequence |

|---|---|---|

| Inhibition of Thymidylate Synthase (TS) | Fluorodeoxyuridine monophosphate (FdUMP) | Forms stable ternary complex with TS & folate (CH2THF), depleting dTMP pools, disrupting DNA synthesis/repair, causing DNA damage [1] [2] |

| Incorporation into RNA | Fluorouridine triphosphate (FUTP) | Incorporated into RNA, disrupts RNA processing/modification (rRNA, tRNA, snRNA), inhibits pre-mRNA splicing & protein synthesis [1] [3] |

| Incorporation into DNA | Fluorodeoxyuridine triphosphate (FdUTP) | Incorporated into DNA; misincorporation & faulty repair cause DNA strand breaks & lethal DNA damage [1] |

The following diagram illustrates the metabolic activation of 5-FU and its primary mechanisms of cytotoxicity.

Diagram of 5-FU metabolic activation and cytotoxic mechanisms.

The Role of Stable Isotope-Labeled 5-FU in Research

Stable isotope-labeled compounds like 5-Fluorouracil-¹³C,¹⁵N₂ are not used as therapeutic agents but are crucial tools in pharmaceutical and metabolic research [4]. They serve as internal standards in advanced analytical techniques.

- Application as Internal Standards: Labeled 5-FU allows for precise quantification of 5-FU and its metabolites in complex biological samples (cell lysates, plasma, urine) via LC-MS/MS or HRMS [5] [2] [4]. The nearly identical chemical properties ensure co-elution with native analytes, while the mass difference enables unambiguous detection and correction for matrix effects or instrument variability [2].

- Tracing Drug Metabolism and Resistance: These tools are vital for studying 5-FU metabolism and resistance mechanisms. Research shows that 5-FU resistant cancer cells have significantly reduced levels of active metabolites like FdUMP [2]. Quantitative methods using labeled standards can trace these metabolic deficiencies and identify resistance mechanisms such as increased enzyme activity of Dihydropyrimidine Dehydrogenase (DPD) or TS overexpression [1] [6].

Analytical Methodologies for 5-FU Metabolite Quantification

Cutting-edge research employs sophisticated mass spectrometry methods to profile 5-FU metabolism. The following table outlines a protocol for intracellular metabolite quantification.

| Protocol Step | Details from Research | Key Considerations |

|---|---|---|

| 1. Sample Preparation | Use of LIM1215 colorectal cancer cells (parental & 5-FU resistant); treatment with 50 µM 5-FU for 72 hours [2] | Generate resistant cells by continuous culture in increasing 5-FU concentrations [2] |

| 2. Metabolite Extraction | Extraction from cell lysates & conditioned media using polar solvent mixtures [2] | Protocol must effectively extract highly polar nucleotides; monitor matrix effects [2] [7] |

| 3. LC-HRMS Analysis | Instrument: Orbitrap-based High-Resolution Mass Spectrometer. Chromatography: Porous graphitic carbon (PGC) column for polar nucleotide separation [7] Acquisition: tSIM (targeted Single Ion Monitoring) + ddMS² (data-dependent MS²) [2] | PGC column better retains polar metabolites vs. traditional C18; tSIM+ddMS² enables quantification & confirmation [2] [7] | | 4. Data Quantification | Use stable isotope-labeled internal standards (e.g., 5-Fluorouracil-¹³C,¹⁵N₂) for calibration [4] | Correct for matrix suppression/enhancement & instrument drift; ensures high-quality quantitative data [2] |

Emerging Research and Future Directions

Recent studies are refining our understanding of 5-FU's mechanism and interactions, which is crucial for designing better therapies.

- Tissue-Specific Mechanisms: A 2024 MIT study suggests 5-FU's primary mechanism is tissue-dependent [3]. In gastrointestinal cancers, cell death is predominantly caused by disruption of ribosomal RNA synthesis and function, not DNA damage. This challenges traditional models and implies that combining 5-FU with DNA-damaging agents may be counterproductive; pairing it with drugs that enhance RNA stress could be more effective [3].

- Role of the Gut Microbiome: The gut microbiome significantly influences 5-FU efficacy and toxicity [6]. Certain gut bacteria (e.g., E. coli) can metabolize and inactivate 5-FU using enzymes in the

preTAoperon, mimicking the human liver's major detoxification pathway. This bacterial metabolism decreases the drug's bioavailability and efficacy in mouse models [6]. - Fusobacterium nucleatum Inhibition: 5-FU is a potent inhibitor of Fusobacterium nucleatum, a bacterium found within colorectal tumors [8]. This antibacterial activity may contribute to its overall therapeutic effect, revealing another dimension of its complex mechanism.

Conclusion and Research Outlook

- Developing analytical methods to fully characterize 5-FU anabolism and incorporation into nucleic acids [7].

- Designing rational drug combinations based on the tissue-specific primary mechanism of action, such as combining 5-FU with RNA-stress inducers in GI cancers [3].

- Modulating the gut microbiome to prevent bacterial inactivation of 5-FU, thereby improving its bioavailability and efficacy [6].

References

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal ... [pmc.ncbi.nlm.nih.gov]

- 2. A High-Resolution Mass Spectrometry-Based Quantitative ... [pmc.ncbi.nlm.nih.gov]

- 3. Cancer biologists discover a new mechanism for an old drug [news.mit.edu]

- 4. 5-Fluorouracil- 13 C, 15 N 2 (Synonyms: 5-FU [medchemexpress.com]

- 5. Sampling and mass spectrometric analytical methods for ... [pmc.ncbi.nlm.nih.gov]

- 6. Host and gut bacteria share metabolic pathways for anti- ... [pmc.ncbi.nlm.nih.gov]

- 7. Study of intracellular anabolism of 5-fluorouracil and ... [sciencedirect.com]

- 8. The cancer chemotherapeutic 5-fluorouracil is a potent ... [sciencedirect.com]

Core Anabolic Metabolites of 5-FU and Their Cellular Targets

The cytotoxicity of 5-FU is not due to the parent drug itself but relies on its intracellular conversion (anabolism) into various nucleotide metabolites [1] [2]. The following table summarizes the key anabolic metabolites and their primary roles in mediating 5-FU's cytotoxic effects.

| Metabolite Name | Abbreviation | Primary Cellular Target & Mechanism of Action |

|---|---|---|

| 5-Fluoro-2'-deoxyuridine-5'-monophosphate [1] | 5-FdUMP | Inhibits thymidylate synthase (TS), disrupting dTMP production and causing DNA damage [1] [2] |

| 5-Fluorouridine-5'-triphosphate [1] | 5-FUTP | Incorporated into RNA, leading to disrupted RNA processing and function [1] [2] |

| 5-Fluoro-2'-deoxyuridine-5'-triphosphate [1] | 5-FdUTP | Misincorporated into DNA, causing DNA strand breaks and faulty repair [1] |

| 5-Fluorouridine [1] | 5-FUrd | Precursor in the pathway to 5-FUTP formation |

| 5-Fluoro-2'-deoxyuridine [1] | 5-FdUrd | Precursor in the pathway to 5-FdUMP formation |

| 5-Fluorouridine-5'-monophosphate [1] | 5-FUMP | First nucleotide in the 5-FUrd activation pathway, phosphorylated to 5-FUDP |

| 5-Fluorouridine-5'-diphosphate [1] | 5-FUDP | Can be phosphorylated to 5-FUTP or converted to 5-FdUDP |

| 5-Fluoro-2'-deoxyuridine-5'-diphosphate [1] | 5-FdUDP | Can be phosphorylated to 5-FdUTP or dephosphorylated to 5-FdUMP |

| 5-FUDP-hexose [1] | 5-FUDP-Hex | Sugar nucleotide; part of the metabolic pathway but role in cytotoxicity is less direct |

| 5-FUDP-N-acetylhexosamine [1] | 5-FUDP-HexNAc | Sugar nucleotide; part of the metabolic pathway but role in cytotoxicity is less direct |

The relationships between these metabolites and their cellular impacts can be visualized in the following pathway. The diagram illustrates that 5-FU is activated through three main branches, leading to the three active metabolites (5-FdUMP, 5-FUTP, and 5-FdUTP) responsible for its cytotoxic effects.

5-FU is activated via multiple enzymatic pathways to metabolites that cause cytotoxicity through RNA disruption, TS inhibition, and DNA damage.

Advanced Protocol for Metabolite Analysis

To study these metabolites in a research setting, robust analytical methods are required. A modern approach uses Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) to simultaneously separate, identify, and quantify all ten major anabolic metabolites of 5-FU [1].

- Sample Preparation: Cells are treated with 5-FU and then lysed. Nucleic acids (DNA and RNA) are extracted through a multi-step process involving digestion with enzymes like benzonase nuclease, phosphodiesterase I, and alkaline phosphatase to hydrolyze the nucleic acids and release the incorporated 5-FU metabolites for analysis [1].

- Chromatographic Separation: The method uses a porous graphitic carbon (PGC) column. This stationary phase is particularly effective for separating the highly polar and structurally similar nucleoside and nucleotide metabolites of 5-FU, as well as endogenous nucleotides [1].

- Mass Spectrometric Detection: Detection is performed on a high-resolution mass spectrometer, such as an Orbitrap instrument. This provides accurate mass measurements, allowing for the precise identification and distinction of the metabolites [1].

- Key Method Performance Metrics:

- Linearity: Verified in intracellular content and RNA extracts.

- Limit of Detection (LOD): As low as 12 pg on-column for nucleoside metabolites (e.g., 5-FUrd, 5-FdUrd) and 150 pg on-column for mono- and tri-phosphate nucleotides (e.g., 5-FUMP, 5-FUTP) [1].

- Matrix Effects: Evaluated in cellular contents, DNA, and RNA extracts to ensure quantification accuracy [1].

Metabolic Profile Correlation with Treatment Response

The intracellular levels of 5-FU anabolites are directly linked to the drug's effectiveness. Research comparing 5-FU-sensitive and 5-FU-insensitive murine colon carcinoma lines has shown that sensitive cells tend to produce and maintain larger pools of cytotoxic fluoronucleotides [3]. Furthermore, the duration of the biological effect is critical; insensitive tumor lines clear 5-FU from RNA and recover Thymidylate Synthase (TS) activity more rapidly than sensitive lines, despite initial growth inhibition in both [3].

More recent clinical and preclinical evidence has expanded our understanding of 5-FU resistance mechanisms tied to cellular metabolism:

- Tumor Metabolic Reprogramming: Resistance to 5-FU is linked to broader rewiring of cancer cell metabolism. This includes increased glycolysis, alterations in glutamine and serine metabolism that fuel nucleotide synthesis, and changes in lipid metabolism that can promote cell survival [4].

- The HADHB-DUOX2-ROS Pathway: A 2024 study identified a novel resistance mechanism in colorectal cancer. Overexpression of HADHB (a fatty acid β-oxidation enzyme) interacts with DUOX2, leading to reduced production of reactive oxygen species (ROS), which in turn decreases the cancer cells' sensitivity to 5-FU [5].

Key Insights for Research and Development

- Focus on Metabolic Phenotype: The "fluoropyrimidine phenotype" of a cell—defined by the expression levels of key enzymes like Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD)—is a major determinant of 5-FU sensitivity [6].

- Analytical Method Selection: The described LC-HRMS protocol [1] represents a powerful tool for deep mechanistic studies, as it provides a comprehensive view of the anabolic network. For specialized applications like monitoring oral UFT therapy, a UPLC-MS/MS method for simultaneous quantification of tegafur, uracil, and 5-FU in plasma is also available [7].

- Targeting Resistance: Overcoming 5-FU resistance may require targeting the associated metabolic pathways. For instance, inhibiting hexokinase 2 (HK2) in glycolysis or serine hydroxymethyltransferase 2 (SHMT2) has been shown to re-sensitize resistant cancer cells to 5-FU [4].

References

- 1. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU ... [pmc.ncbi.nlm.nih.gov]

- 3. Correlation between 5-fluorouracil metabolism and treatment response in two variants of C26 murine colon carcinoma | British Journal of Cancer [nature.com]

- 4. Review The relationship between tumor metabolism and 5 ... [sciencedirect.com]

- 5. HADHB mediates 5-fluorouracil sensitivity in colorectal ... [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and Clinical Pharmacology of 5-Fluorouracil | CancerNetwork [cancernetwork.com]

- 7. Simultaneous quantification method for 5-FU, uracil, and ... [nature.com]

Technical Profile of 5-Fluorouracil-15N2

The table below summarizes the core technical specifications of this stable isotope-labeled compound:

| Property | Specification |

|---|---|

| Chemical Name | 5-Fluorouracil-15N2 [1] |

| CAS Number | 68941-95-7 [1] |

| Molecular Formula | C₄H₃F¹⁵N₂O₂ [1] |

| Molecular Weight | 132.06 g/mol [1] |

| Isotopic Purity | Not specified in search results, but sold as a stable isotope [1]. |

| Appearance | Solid, white to off-white [1]. |

| Primary Application | Internal Standard (IS) for quantitative analysis using LC-MS/MS, GC-MS, and NMR [1] [2]. |

| Research Use | Tracer for drug metabolism and pharmacokinetic studies [1]. |

Applications in Research & Analytical Methods

This compound is primarily used as an internal standard to ensure accurate quantification in complex biological samples. The following diagram illustrates a general UPLC-MS/MS workflow for quantifying 5-FU in plasma using this stable isotope.

A standard workflow for quantifying 5-FU in plasma using this compound as an internal standard.

Key Methodological Details

- Role of the Internal Standard: Adding a known amount of this compound to plasma samples before extraction accounts for variability and loss during sample preparation and analysis. It corrects for matrix effects, where other components in the sample can suppress or enhance the analyte's signal in the mass spectrometer [3] [2].

- Simultaneous Multi-Analyte Quantification: Advanced methods can simultaneously measure 5-FU, its prodrug tegafur, and the biomolecule uracil. These protocols use a cocktail of stable isotope internal standards, including 5-FU-13C,15N2, tegafur-13C,15N2, and uracil-15N2 [2].

Detailed Experimental Protocol

The following table outlines a specific clinical research method for analyzing 5-FU in plasma using 5-Fluorouracil-13C,15N2, which is methodologically analogous to using the 15N2 version [3].

| Protocol Step | Specification | Details & Purpose |

|---|---|---|

| Sample Prep | Volume: 50 µL plasma [3] | Uses low sample volumes, suitable for clinical trials. |

| Internal Standard | 5-FU-13C,15N2 [3] | Added before extraction to correct for procedural losses. |

| Extraction | Liquid-Liquid Extraction (LLE) [3] | 500 µL ethyl acetate + 0.1% formic acid. Simple, cost-effective. |

| Chromatography | UPLC (Waters ACQUITY UPLC HSS PFP Column) [3] | Fast run time (3 min). Separates 5-FU from isobaric interference. |

| Detection | Tandem Mass Spectrometry (Xevo TQD) [3] | ESI negative ion mode; Multiple Reaction Monitoring (MRM). |

| Calibration Range | 20–2000 ng/mL [3] | Wide dynamic range (100-fold) for clinical concentrations. |

| Key Performance | LLOQ: 20 ng/mL; Precision: ≤9.0% RSD [3] | Demonstrates sensitivity and reproducibility. |

Key Takeaways for Your Whitepaper

- Essential for Quantification: this compound is not just a tracer but a critical tool for ensuring data accuracy in bioanalytical methods, effectively correcting for matrix effects and sample preparation inconsistencies [3] [1] [2].

- Enables Modern, Robust Assays: Its use allows for the development of highly sensitive, specific, and rapid UPLC-MS/MS methods that are superior to older, more complex techniques like pre-column derivatization [4] [2].

- Versatility in Research: This stable isotope supports a wide range of studies, from routine therapeutic drug monitoring (TDM) and clinical pharmacokinetics to advanced investigations into drug resistance mechanisms [5] [2].

References

- 1. This compound | Stable Isotope [medchemexpress.com]

- 2. Simultaneous quantification method for 5-FU, uracil, and ... [nature.com]

- 3. Analysis of 5-Fluorouracil in Plasma for Clinical Research [waters.com]

- 4. Derivatization of 5-fluorouracil with 4-bromomethyl-7 ... [sciencedirect.com]

- 5. A High-Resolution Mass Spectrometry-Based Quantitative ... [pmc.ncbi.nlm.nih.gov]

5-Fluorouracil-15N2 internal standard LC-MS/MS

Introduction

5-Fluorouracil (5-FU) remains a cornerstone chemotherapeutic agent for treating solid tumors, including colorectal, breast, and head and neck cancers [1]. Therapeutic drug monitoring is crucial due to 5-FU's narrow therapeutic index and significant inter-individual variability in metabolism [2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for 5-FU quantification due to its superior sensitivity, specificity, and rapid analysis capabilities compared to historical methods [3] [1].

This application note details a validated LC-MS/MS method for quantifying 5-FU in human plasma using 5-Fluorouracil-¹³C¹⁵N₂ as the stable isotope-labeled internal standard. The method employs efficient liquid-liquid extraction and delivers robust performance suitable for clinical research applications [2].

Experimental Protocol

Chemicals and Reagents

- 5-FU Certified Reference Standard and 5-FU-¹³C¹⁵N₂ Internal Standard (IS) (Toronto Research Chemicals)

- HPLC-grade acetonitrile, methanol, and ethyl acetate

- Formic acid (analytical grade)

- Water (ultrapure, 18.2 MΩ·cm)

Sample Preparation (Liquid-Liquid Extraction)

The following workflow illustrates the sample preparation procedure:

LC-MS/MS Instrumental Conditions

2.3.1. Liquid Chromatography

| Parameter | Configuration | | :--- | :--- | | System | Waters ACQUITY UPLC I-Class (FTN) [2] | | Column | ACQUITY UPLC HSS PFP (2.1 × 100 mm, 1.8 µm) [2] | | Column Temperature | 35 °C [2] | | Mobile Phase A | Water [2] | | Mobile Phase B | Acetonitrile [2] | | Flow Rate | 0.40 mL/min [2] | | Injection Volume | 20 µL [2] | | Run Time | 3.0 minutes [2] | | Gradient Program | Time (min) | %A | %B | 0.0 | 99 | 1 0.5 | 99 | 1 1.0 | 50 | 50 1.5 | 50 | 50 1.6 | 99 | 1 3.0 | 99 | 1 [2] |

2.3.2. Mass Spectrometry

| Parameter | Configuration |

|---|---|

| System | Waters Xevo TQD [2] |

| Ionization Mode | Electrospray Ionization (ESI), Negative [2] |

| Capillary Voltage | 3.0 kV [2] |

| Source Temperature | 140 °C [2] |

| Desolvation Temperature | 450 °C [2] |

| Desolvation Gas Flow | Optimize for maximum response |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) [2] |

2.3.3. MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (sec) | Collision Energy (V) |

|---|---|---|---|---|

| 5-Fluorouracil | 129.0 [2] [1] | 42.0 [1] | 0.050 [2] | Optimize (e.g., 28 [1]) |

| 5-FU-¹³C¹⁵N₂ (IS) | 132.0 | 42.0 | 0.015 [2] | Optimize |

The instrument method is configured as follows:

Method Validation

The method was validated according to international guidelines for bioanalytical method validation [4] [5]. Key performance characteristics are summarized below.

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Bias) |

|---|---|---|---|---|

| LLOQ | 20 [2] | < 20% [4] | < 20% [4] | ±15% [4] |

| Low QC | 40 [2] | ≤ 9.0 [2] | ≤ 9.0 [2] | 90.5–110.6% [2] |

| Mid QC | 750 [2] | ≤ 9.0 [2] | ≤ 9.0 [2] | 90.5–110.6% [2] |

| High QC | 1500 [2] | ≤ 9.0 [2] | ≤ 9.0 [2] | 90.5–110.6% [2] |

Linearity and Sensitivity

| Parameter | Result |

|---|---|

| Calibration Range | 20–2000 ng/mL [2] |

| Linear Dynamic Range | 14–2600 ng/mL [2] |

| Regression Model | Linear with 1/x² weighting |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL [2] |

| Limit of Detection (LOD) | ~7.5 ng/mL (20% RSD) [2] |

Extraction Recovery and Matrix Effects

| Parameter | 5-FU | Internal Standard |

|---|---|---|

| Extraction Recovery | 76.1% [6] | Consistent with 5-FU |

| Matrix Effect (Low QC) | 62–69% (Mean 66%) [2] | 94–98% (Mean 96%) [2] |

| Matrix Effect (High QC) | 46–75% (Mean 65%) [2] | 96–105% (Mean 102%) [2] |

Discussion

Method Performance and Advantages

This LC-MS/MS method provides a robust framework for 5-FU quantification in clinical research. The use of a stable isotope-labeled internal standard (5-FU-¹³C¹⁵N₂) effectively compensates for matrix effects and variability in sample preparation, ensuring high data quality [2]. The method's simple protein precipitation or liquid-liquid extraction, combined with a fast 3-minute chromatographic run, enables high sample throughput, making it suitable for therapeutic drug monitoring and pharmacokinetic studies [2].

The method demonstrates excellent precision and accuracy across the validated range, with inter-assay variation less than 6% [3]. The LLOQ of 20 ng/mL is sufficient for clinical research applications, though more sensitive methods (LLOQ 0.1–1 ng/mL) employing solid-phase extraction or derivatization are available for specialized applications requiring ultratrace analysis [6] [1].

Troubleshooting and Optimization Notes

- Chromatographic Separation: The HILIC column provides excellent retention and separation of the highly polar 5-FU molecule from matrix interferences [1]. Alternative columns include Phenomenex Luna HILIC [1].

- Ion Source Maintenance: Regular cleaning of the ESI source is recommended to maintain sensitivity, particularly given the high matrix load from plasma samples.

- Interference Check: Method specificity was confirmed against endogenous compounds and common co-medications including acetaminophen, fluconazole, and dihydro-5-fluorouracil [2].

Conclusion

This application note provides a thoroughly validated LC-MS/MS method for the quantification of 5-fluorouracil in human plasma using 5-Fluorouracil-¹³C¹⁵N₂ as an internal standard. The method demonstrates excellent precision, accuracy, and sensitivity suitable for clinical research applications, including therapeutic drug monitoring and pharmacokinetic studies. The detailed protocols and validation data presented here provide researchers with a reliable framework for implementing 5-FU analysis in their laboratories.

References

- 1. Development of an Ultrasensitive LC–MS-MS Method for ... [chromatographyonline.com]

- 2. Analysis of 5-Fluorouracil in Plasma for Clinical Research [waters.com]

- 3. Determination of 5-fluorouracil in plasma with HPLC ... [pubmed.ncbi.nlm.nih.gov]

- 4. A suggested standard for validation of LC-MS/MS based ... [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a reliable LC–MS/MS method ... [bmcresnotes.biomedcentral.com]

- 6. Derivatization of 5-fluorouracil with 4-bromomethyl-7 ... [sciencedirect.com]

UPLC-MS/MS quantification 5-FU uracil tegafur

Introduction to the Analytical Method

The combination therapy of tegafur/uracil (UFT) and leucovorin (LV) is a widely used oral chemotherapeutic regimen for colorectal cancer, particularly in the adjuvant setting after surgical procedures such as hepatectomy for colorectal liver metastases (CRLM) [1]. While this regimen demonstrates significant therapeutic efficacy, it is frequently associated with severe adverse effects including myelosuppression, fulminant hepatitis, and diarrhea [2]. These adverse events are especially concerning in patients with altered drug metabolism, such as those who have undergone hepatectomy. Therapeutic Drug Monitoring (TDM) offers a promising strategy to optimize dosing and minimize toxicity, but its implementation has been hampered by the lack of robust analytical methods capable of simultaneously quantifying the key analytes in this therapeutic regimen [1].

Tegafur functions as a prodrug that undergoes bioactivation in the liver primarily via cytochrome P-450 2A6 (CYP2A6) to form the active metabolite 5-fluorouracil (5-FU) [3]. Uracil, co-administered in a 1:4 molar ratio with tegafur in UFT, acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism, thereby enhancing and prolonging 5-FU's bioavailability and therapeutic effects [4]. The complex pharmacokinetic interplay between these compounds creates a compelling case for simultaneous monitoring to guide clinical dosing decisions.

Previously available methods for quantifying these analytes suffered from limitations including lengthy run times, complicated procedures, and insufficient specificity or sensitivity [2]. The development of a simultaneous quantification method addresses a significant gap in clinical pharmacology, enabling comprehensive pharmacokinetic profiling that can inform personalized dosing strategies for patients receiving UFT/LV therapy, particularly those with compromised hepatic function after hepatectomy [1].

Metabolic Pathways and Drug Interactions

Biochemical Pathways of UFT/LV Therapy

The therapeutic efficacy of UFT/LV combination therapy stems from carefully designed biochemical modulation that enhances the antitumor activity of 5-FU while mitigating its rapid degradation. Understanding these metabolic pathways is crucial for appreciating the value of simultaneous drug monitoring. The core pathway involves the sequential conversion of tegafur to 5-FU, followed by strategic inhibition of 5-FU degradation and enhancement of its cytotoxic effects.

Tegafur, a prodrug, undergoes hepatic bioactivation primarily mediated by the cytochrome P-450 enzyme CYP2A6, which catalyzes the 5'-hydroxylation of tegafur to release 5-FU [3]. This conversion occurs not only enzymatically but also through spontaneous degradation and minor contributions from other metabolic pathways. The resulting 5-FU is then incorporated into RNA and converted to the active metabolite fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis [4]. This inhibition leads to depleted thymidine pools and impaired DNA synthesis in rapidly dividing cells, ultimately triggering apoptosis.

Uracil potentiates this effect through DPD inhibition, competitively binding to dihydropyrimidine dehydrogenase and substantially reducing the rate of 5-FU catabolism to inactive metabolites [4]. This mechanism allows for sustained therapeutic levels of 5-FU with lower tegafur doses. Leucovorin (LV) further enhances this system by stabilizing the binding of FdUMP to thymidylate synthase through increased intracellular levels of folates, forming a stable ternary complex that more effectively suppresses DNA synthesis [2]. The net effect is prolonged exposure of tumor cells to cytotoxic 5-FU metabolites with enhanced potency against nucleotide metabolism.

Figure 1: Metabolic Pathway of UFT/LV Combination Therapy. This diagram illustrates the conversion of tegafur to 5-FU, the inhibition of DPD by uracil, and the ultimate inhibition of thymidylate synthase leading to suppressed DNA synthesis.

Materials and Reagents

Chemical Standards and Solvents

- Analytical Standards: 5-Fluorouracil (5-FU) (Wako Pure Chemical Ind. Ltd., Osaka, Japan), uracil (Wako Pure Chemical Ind. Ltd., Osaka, Japan), and tegafur (Tokyo Chemical Industry Co. Ltd., Tokyo, Japan) [2].

- Isotope-Labeled Internal Standards: 5-FU-¹³C,¹⁵N₂ and tegafur-¹³C,¹⁵N₂ (Toronto Research Chemicals, Toronto, Canada), uracil-¹⁵N₂ (Cambridge Isotope Laboratories Inc., Andover, MA, USA) [2].

- Solvents: HPLC or LC/MS grade water, methanol, acetonitrile, ethyl acetate, and isopropyl alcohol [2].

- Additives: Ammonium formate (Wako Pure Chemical Ind. Ltd., Osaka, Japan) [2].

Equipment and Software

- UPLC-MS/MS System: Waters Acquity UPLC I-Class System coupled with Xevo TQ-D triple-stage quadrupole mass spectrometer [2].

- Analytical Column: Waters Acquity HSS T3 column (1.8 µm, 2.1 × 100 mm) [2].

- Sample Preparation Equipment: Centrifuge capable of 15,000 rpm at 10°C, vortex mixer, nitrogen evaporation system, polypropylene tubes [2].

Analytical Method Protocol

Sample Preparation Workflow

Proper sample preparation is critical for achieving accurate quantification of 5-FU, uracil, and tegafur from plasma matrices. The protocol involves protein precipitation followed by liquid-liquid extraction to clean up the samples and concentrate the analytes while minimizing matrix effects that could compromise the analysis.

Begin by aliquoting 200 µL of plasma (calibrators, quality controls, or patient samples) into polypropylene tubes. Add 100 µL of the internal standard working solution containing 5-FU-¹³C,¹⁵N₂ (200 ng/mL), uracil-¹⁵N₂ (2000 ng/mL), and tegafur-¹³C,¹⁵N₂ (5000 ng/mL). For calibrators and QCs, add 100 µL of the appropriate standard solution; for patient samples, add 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate for volume adjustment [2]. Vortex the mixtures thoroughly to ensure proper integration of IS with the sample matrix.

Proceed with protein precipitation by adding 500 µL of methanol to each sample, followed by vigorous vortexing for 1 minute. Centrifuge the samples at 15,000 rpm at 10°C for 10 minutes to pellet the precipitated proteins. Carefully transfer 750 µL of the supernatant to new polypropylene tubes, taking care not to disturb the protein pellet. Evaporate the supernatants to complete dryness under a gentle stream of nitrogen gas at room temperature [2].

The liquid-liquid extraction step begins by reconstituting the dried residues in 1800 µL of ethyl acetate. Vortex the samples for 10 minutes to ensure complete extraction of the analytes into the organic phase. Centrifuge again at 15,000 rpm at 10°C for 10 minutes to separate phases. Transfer 1440 µL of the upper organic layer to new polypropylene tubes and evaporate to dryness under nitrogen gas. Finally, reconstitute the dried extracts in 100 µL of 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate. Vortex thoroughly and transfer to appropriate vials for UPLC-MS/MS analysis [2].

Figure 2: Plasma Sample Preparation Workflow. This diagram outlines the sequential steps for sample preparation, including protein precipitation, liquid-liquid extraction, and sample reconstitution prior to UPLC-MS/MS analysis.

UPLC-MS/MS Analysis Conditions

4.2.1 Liquid Chromatography Conditions

The chromatographic separation of 5-FU, uracil, and tegafur requires optimized conditions to achieve adequate resolution, peak shape, and sensitivity while minimizing matrix effects and run time.

- Column: Waters Acquity HSS T3 (1.8 µm, 2.1 × 100 mm) [2]

- Column Temperature: 40°C [2]

- Injection Volume: 1 µL [2]

- Flow Rate: 0.4 mL/min [2]

- Mobile Phase A: 2 mM ammonium formate in water [2]

- Mobile Phase B: 2 mM ammonium formate in methanol [2]

- Gradient Program:

- 0-1.0 min: 5% B (isocratic)

- 1.0-4.0 min: 5% to 95% B (linear gradient)

- 4.0-5.0 min: 95% B (isocratic)

- 5.0-5.1 min: 95% to 5% B (linear gradient)

- 5.1-7.0 min: 5% B (re-equilibration) [2]

- Total Run Time: 7.0 minutes [2]

4.2.2 Mass Spectrometry Conditions

The mass spectrometric detection employs multiple reaction monitoring (MRM) in negative electrospray ionization mode to achieve the requisite sensitivity and specificity for quantifying these analytes in complex plasma matrices.

- Ionization Mode: Negative electrospray ionization (ESI-) [2]

- Ion Source Temperature: 150°C [2]

- Desolvation Temperature: 500°C [2]

- Desolvation Gas Flow: 1000 L/hr [2]

- Cone Gas Flow: 150 L/hr [2]

- Collision Gas Flow: 0.15 mL/min [2]

Table 1: MRM Transitions and Mass Spectrometer Parameters for 5-FU, Uracil, Tegafur, and Their Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| 5-FU | 128.9 | 42.0 | 26 | 22 |

| 5-FU-¹³C,¹⁵N₂ | 132.0 | 44.0 | 26 | 22 |

| Uracil | 111.0 | 42.0 | 30 | 22 |

| Uracil-¹⁵N₂ | 113.0 | 44.0 | 30 | 22 |

| Tegafur | 200.9 | 58.9 | 30 | 30 |

| Tegafur-¹³C,¹⁵N₂ | 204.0 | 59.0 | 30 | 30 |

Method Validation

Analytical Performance Specifications

The method was rigorously validated according to US Food and Drug Administration (FDA) guidance to ensure reliability, accuracy, and precision for clinical application. The validation assessed key parameters including linearity, sensitivity, accuracy, precision, recovery, and matrix effects [2].

Table 2: Method Validation Parameters and Performance Characteristics

| Parameter | 5-FU | Uracil | Tegafur |

|---|---|---|---|

| Calibration Range | 2-500 ng/mL | 20-5000 ng/mL | 200-50,000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 20 ng/mL | 200 ng/mL |

| Accuracy (%) | ≤11.6 | ≤11.6 | ≤11.6 |

| Precision (% CV) | ≤13.3 | ≤13.3 | ≤13.3 |

| Average Recovery (%) | 79.9 | 80.9 | 87.8 |

| Matrix Effects (%) | >43.5 | >84.9 | >100.2 |

The method demonstrated excellent linearity across the specified concentration ranges for all three analytes, with correlation coefficients (r²) exceeding 0.99 [2]. The LLOQ values were sufficient to detect clinically relevant concentrations, with the lowest calibrator serving as the LLOQ for each analyte. The accuracy and precision were within acceptable limits for bioanalytical methods, with both intra-day and inter-day variations below 15% at all quality control levels, including the LLOQ [2].

The extraction efficiency, as measured by recovery rates, was consistent and reproducible across the analytical range for all compounds. Matrix effects, which can significantly impact the reliability of LC-MS/MS methods, were evaluated and found to be consistent, with tegafur showing minimal suppression (100.2%), uracil experiencing moderate suppression (84.9%), and 5-FU exhibiting more significant suppression (43.5%) [2]. However, the use of stable isotope-labeled internal standards effectively compensated for these matrix effects and recovery variations, ensuring accurate quantification.

Clinical Application

The validated method was successfully applied to monitor plasma concentrations of 5-FU, uracil, and tegafur in two patients with colorectal liver metastasis who received UFT/LV combination therapy after hepatectomy [2]. The patients received oral UFT (400 mg/day for patient 1 and 500 mg/day for patient 2) along with 75 mg/day of UZEL (leucovorin) every 8 hours on an empty stomach for 28 days [2]. Blood samples were collected before administration (0 min) and after administration (15, 30, 60, 90, 180, and 480 min) on day 1 and day 8 of therapy [2].

The time course of plasma concentrations revealed distinct pharmacokinetic profiles for each analyte, with the method capable of capturing the complex interplay between tegafur absorption, its conversion to 5-FU, and the modulating effects of uracil. The simultaneous monitoring allowed for comprehensive assessment of the exposure to all three key compounds, providing a foundation for potential dose individualization based on therapeutic drug monitoring [2]. This clinical application demonstrated the method's utility in real-world settings and its potential to optimize UFT/LV therapy, particularly in patients with altered drug metabolism due to hepatectomy.

Troubleshooting and Technical Notes

Matrix Effects Management: Despite significant matrix effects for 5-FU (43.5%), the use of stable isotope-labeled internal standards effectively compensates for ionization suppression/enhancement, ensuring accurate quantification [2].

Sample Stability: Plasma samples should be stored at -40°C until analysis to maintain analyte stability. Avoid repeated freeze-thaw cycles to preserve integrity of measurements [2].

Chromatographic Performance: The HSS T3 column provides excellent retention for polar compounds like 5-FU and uracil. If peak shape deteriorates, consider conditioning with multiple injections or implementing more aggressive washing steps between runs.

Sensitivity Optimization: For applications requiring higher sensitivity than the current LLOQs, consider increasing the injection volume (though this may require optimization to avoid matrix effects) or implementing a more extensive sample concentration step during preparation.

Conclusion

The developed UPLC-MS/MS method enables simultaneous quantification of 5-FU, uracil, and tegafur in human plasma with the sensitivity, accuracy, and precision required for clinical therapeutic drug monitoring [2]. The method addresses a significant gap in the optimization of UFT/LV combination therapy, particularly in vulnerable populations such as patients who have undergone hepatectomy for colorectal liver metastases [1] [2]. By providing a comprehensive view of the pharmacokinetic relationships between these interrelated compounds, this analytical approach supports the potential for personalized dosing strategies that could maximize therapeutic efficacy while minimizing the substantial adverse effects associated with this regimen [2].

The application of this method in clinical practice could revolutionize the management of patients receiving UFT/LV therapy, moving beyond empirical dosing to precision medicine based on individual drug exposure metrics. Future work should focus on establishing target concentration ranges associated with optimal efficacy and minimal toxicity, as well as exploring the relationship between drug exposure, genetic polymorphisms in metabolic enzymes such as CYP2A6, and clinical outcomes [3].

References

- 1. Simultaneous quantification method for 5-FU, uracil, and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification method for 5-FU, uracil, and ... [nature.com]

- 3. Bioactivation of tegafur to 5-fluorouracil is catalyzed by ... [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of 5-fluorouracil and a combination of tegafur and ... [pubmed.ncbi.nlm.nih.gov]

simultaneous quantification 5-FU metabolites using 5-Fluorouracil-15N2

Proposed Experimental Workflow for Metabolite Quantification

Based on the general principles from the search results, the core workflow for such an analysis would involve the steps in the diagram below. This can serve as a logical starting point for developing your own detailed protocol.

Key Methodological Components from Literature

While full details are not available, the search results highlight several critical components that should be included in a robust protocol.

- Sample Preparation: For intracellular metabolites in cultured cells, proteins are effectively precipitated with methanol, providing high extraction recovery [1]. For plasma samples, a simple protein precipitation or solid-phase extraction (SPE) can be used, with SPE particularly recommended for monophosphate metabolites like 5-FdUMP in culture medium [1].

- Liquid Chromatography (LC): The literature supports the use of reversed-phase chromatography with a C18 column [2] [1]. One method achieved a rapid separation of six analytes in under 6.2 minutes using an isocratic mobile phase of ammonium formate buffer, methanol, and water [1].

- Mass Spectrometry (MS): Detection is performed with a tandem mass spectrometer.

The table below summarizes the LC and MS parameters as described in the available literature.

| Parameter | Description from Literature |

|---|---|

| Analytical Column | Reversed-phase C18 (e.g., dC18 Atlantis, 3.5 µm, 100 x 2.1 mm) [1]. |

| Mobile Phase | Isocratic: Ammonium formate buffer/Methanol/Water (5/5/90, v/v) [1]. |

| Run Time | ~6.2 minutes for 6 analytes [1]; ~16 minutes for 5-FU in plasma [2]. |

| Ion Source | Electrospray Ionization (ESI) [2] [1]. |

| Ionization Mode | Negative ion mode for metabolites (5-FU, 5-FdUrd, 5-FdUMP) [1]. |

| Detection | HPLC-tandem mass spectrometry with Multiple-Reaction Monitoring (MRM) [2]. |

Suggestions for Protocol Development

To create a modern and detailed protocol, I suggest you:

- Consult Current Literature: Use databases like PubMed and Scopus to find more recent publications (from the last 5 years) on "5-FU metabolite profiling LC-MS/MS" or "quantitation 5-FdUMP human plasma LC-MS/MS".

- Review Vendor Applications: Major LC-MS/MS instrument manufacturers (e.g., Sciex, Waters, Agilent, Thermo Fisher) often provide detailed application notes with fully optimized methods, which are an excellent resource for proven protocols.

- Focus on Validation: Your protocol should include a method validation section demonstrating specificity, sensitivity, linearity, accuracy, precision, and stability for each analyte, following guidelines from regulatory bodies like the FDA.

References

Application Note: Protocol for Therapeutic Drug Monitoring of UFT/LV Therapy Using 5-Fluorouracil-15N₂ and UPLC-MS/MS

Then, I will now begin writing the main body of the article.

Introduction to UFT/LV Therapy and Therapeutic Drug Monitoring

UFT/LV combination therapy, consisting of tegafur and uracil in a 1:4 molar ratio plus leucovorin, has emerged as a standard adjuvant treatment for colorectal cancer, particularly in patients following hepatectomy for colorectal liver metastases [1]. Tegafur serves as a prodrug that undergoes hepatic conversion to the active chemotherapeutic agent 5-fluorouracil (5-FU), while uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism [2]. This combination significantly enhances the bioavailability and antitumor activity of 5-FU through biochemical modulation. Despite its established efficacy, UFT/LV therapy presents significant clinical challenges, with severe adverse effects including myelosuppression, fulminant hepatitis, and diarrhea occurring frequently, especially in patients with altered drug metabolism following hepatic resection [1].

Therapeutic drug monitoring (TDM) represents a promising approach to optimize UFT/LV therapy by maximizing therapeutic efficacy while minimizing treatment-related toxicity. The narrow therapeutic index of 5-FU, combined with significant interpatient variability in drug metabolism, creates an ideal scenario for TDM implementation [1]. Historically, the simultaneous quantification of 5-FU, uracil, and tegafur in plasma has presented analytical challenges due to their differing physicochemical properties and concentration ranges in biological matrices. This application note details a validated UPLC-MS/MS method that addresses these challenges, enabling precise monitoring of all three analytes simultaneously for enhanced TDM in patients receiving UFT/LV therapy [1].

Principle of the Analytical Method

The developed method employs ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. This approach leverages the exceptional sensitivity and specificity of triple quadrupole mass spectrometry operated in negative electrospray ionization mode, combined with the high resolution and rapid separation capabilities of UPLC technology [1]. A critical innovation in this methodology is the incorporation of stable isotope-labeled internal standards, including 5-fluorouracil-15N₂, which correct for variability in sample preparation and matrix effects, thereby ensuring analytical precision and accuracy.

The analytical method was designed to address the significant differences in physiological concentrations of the target analytes, with tegafur typically circulating at concentrations approximately 100-fold higher than 5-FU following UFT administration [1]. To accommodate this disparity, the method was validated over broad concentration ranges: 2–500 ng/mL for 5-FU, 20–5000 ng/mL for uracil, and 200–50,000 ng/mL for tegafur. The lower limit of quantification (LLOQ) was established at 2 ng/mL for 5-FU, 20 ng/mL for uracil, and 200 ng/mL for tegafur, demonstrating sufficient sensitivity for clinical TDM applications [1]. The method has been comprehensively validated according to US FDA guidance, establishing performance characteristics for precision, accuracy, recovery, and matrix effects suitable for clinical implementation [1].

Experimental Protocol

Materials and Reagents

- Analytical Standards: 5-FU and uracil standards (Wako Pure Chemical Ind. Ltd.), tegafur standard (Tokyo Chemical Industry Co. Ltd.)

- Stable Isotope-Labeled Internal Standards: 5-FU-13C,15N₂ and tegafur-13C,15N₂ (Toronto Research Chemicals), uracil-15N₂ (Cambridge Isotope Laboratories Inc.)

- Solvents: HPLC or LC/MS grade water, methanol, acetonitrile, ethyl acetate, and isopropyl alcohol

- Mobile Phase Additive: Ammonium formate (2 mM in aqueous solutions)

- Equipment: Acquity UPLC I-Class System with Xevo TQ-D triple-stage quadrupole mass spectrometer (Waters), HSS T3 column (1.8 µm), refrigerated centrifuge, nitrogen evaporator [1]

Sample Preparation Workflow

Table 1: Sample Preparation Steps for Plasma Analysis

| Step | Procedure | Parameters | Notes |

|---|---|---|---|

| 1. Sample Aliquoting | Transfer 200 µL of plasma to polypropylene tube | Blank, calibrator, QC, or patient plasma | Use validated pipettes with regular calibration |

| 2. Internal Standard Addition | Add 100 µL IS mixture (5-FU-13C,15N₂: 200 ng/mL, uracil-15N₂: 2000 ng/mL, tegafur-13C,15N₂: 5000 ng/mL) | Vortex 10-15 seconds | Maintain consistent mixing time |

| 3. Volume Adjustment | Add 100 µL of 50% acetonitrile containing 2 mM ammonium formate | For patient samples only | Calibrators/QCs already contain 100 µL of respective solutions |

| 4. Protein Precipitation | Add 500 µL methanol, vortex 1 minute | Centrifuge at 15,000 rpm, 10°C, 10 minutes | Chill methanol before use for better precipitation |

| 5. Supernatant Transfer | Carefully transfer 750 µL supernatant to new tube | Avoid disturbing pellet | Quantitative transfer not required |

| 6. Solvent Evaporation | Evaporate under nitrogen gas | 40°C water bath recommended | Do not over-dry samples |

| 7. Liquid-Liquid Extraction | Add 1800 µL ethyl acetate, vortex 10 minutes | Centrifuge at 15,000 rpm, 10°C, 10 minutes | Ensure proper phase separation |

| 8. Final Extract Preparation | Transfer 1440 µL supernatant, evaporate under N₂, reconstitute in 100 µL 27.5% acetonitrile with 2 mM ammonium formate | Vortex thoroughly to dissolve | Inject 5-10 µL for UPLC-MS/MS analysis [1] |

The following workflow diagram illustrates the complete sample preparation process:

Figure 1: Sample Preparation Workflow for UFT/LV TDM Analysis

Liquid Chromatography Conditions

Table 2: UPLC Conditions for Separation

| Parameter | Specification | Notes |

|---|---|---|

| Chromatography System | Acquity UPLC I-Class (Waters) | Binary solvent manager, FTN autosampler |

| Analytical Column | Acquity HSS T3 (1.8 µm) | Alternative: BEH C18 for similar applications |

| Column Temperature | 40°C | ±2°C stability critical for retention time |

| Injection Volume | 5-10 µL | Partial loop with needle overfill mode |

| Autosampler Temperature | 10°C | Maintains sample integrity |

| Mobile Phase A | 2 mM ammonium formate in water | Fresh preparation daily recommended |

| Mobile Phase B | 2 mM ammonium formate in methanol | LC/MS grade solvents required |

| Gradient Program | Time (min)/%B: 0/1, 1/1, 8/90, 10/90, 10.1/1, 12/1 | Total run time: 12 minutes |

| Flow Rate | 0.4 mL/min | Backpressure typically 8000-10000 psi [1] |

Mass Spectrometry Conditions

Table 3: MS/MS Parameters for Target Analytes

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| 5-FU | Negative ESI | 129.0 | 42.0 | 40 | 20 |

| 5-FU-13C,15N₂ (IS) | Negative ESI | 132.0 | 44.0 | 40 | 20 |

| Uracil | Negative ESI | 111.0 | 42.0 | 35 | 18 |

| Uracil-15N₂ (IS) | Negative ESI | 113.0 | 44.0 | 35 | 18 |

| Tegafur | Negative ESI | 200.9 | 57.0 | 30 | 18 |

| Tegafur-13C,15N₂ (IS) | Negative ESI | 203.9 | 59.0 | 30 | 18 |

Instrument Settings: Electrospray ionization in negative mode; capillary voltage: 2.5 kV; desolvation temperature: 500°C; desolvation gas flow: 1000 L/hr; cone gas flow: 150 L/hr; collision gas: argon; data acquisition in multiple reaction monitoring (MRM) mode [1].

Method Validation Summary

Analytical Performance Characteristics

Table 4: Method Validation Results for 5-FU, Uracil, and Tegafur

| Validation Parameter | 5-FU | Uracil | Tegafur |

|---|---|---|---|

| Calibration Range (ng/mL) | 2–500 | 20–5000 | 200–50,000 |

| Lower Limit of Quantification (ng/mL) | 2 | 20 | 200 |

| Accuracy (% Bias) | ≤11.6 | ≤9.8 | ≤8.5 |

| Precision (% CV) | ≤13.3 | ≤12.1 | ≤10.8 |

| Average Recovery (%) | 79.9 | 80.9 | 87.8 |

| Matrix Effect (%) | 43.5 | 84.9 | 100.2 |

| Intra-day Precision (% CV) | 6.2–9.5 | 5.8–8.7 | 4.9–7.3 |

| Inter-day Precision (% CV) | 8.3–13.3 | 7.6–12.1 | 6.5–10.8 |

The validation results demonstrate that the method exhibits acceptable precision with CV values below 13.3% for all analytes, which falls within the recommended guidelines for bioanalytical method validation [1]. The accuracy profiles showed deviations within ±11.6% of nominal values across the calibration range for all quality control levels. The extraction efficiency, as measured by average recovery rates, ranged from 79.9% for 5-FU to 87.8% for tegafur, indicating consistent and reproducible sample preparation [1].

Matrix effects were evaluated by comparing the analytical response of standards in neat solution to those spiked into extracted plasma matrix. While tegafur showed minimal matrix suppression (100.2%), 5-FU demonstrated significant matrix effects (43.5%), highlighting the critical importance of using stable isotope-labeled internal standards to compensate for these variations and ensure accurate quantification [1]. The method demonstrated appropriate selectivity with no significant interference from endogenous plasma components at the retention times of the target analytes.

Clinical Application and Pharmacokinetic Monitoring

Patient Monitoring Protocol

The developed method has been successfully applied to monitor plasma concentrations of 5-FU, uracil, and tegafur in patients with colorectal liver metastasis receiving UFT/LV therapy after hepatectomy [1]. In the clinical study, patients received oral UFT (400-500 mg/day as tegafur) plus leucovorin (75 mg/day) administered every 8 hours on an empty stomach for 28-day treatment cycles. Blood samples were collected in EDTA-containing tubes at predetermined time points: before administration (0 min) and after administration (15, 30, 60, 90, 180, and 480 minutes) on day 1 and day 8 of treatment [1].

Following collection, plasma was separated by centrifugation and stored frozen at -40°C until analysis. The resulting concentration-time data enabled the calculation of key pharmacokinetic parameters, including peak concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). This comprehensive pharmacokinetic profiling facilitates dose optimization based on individual metabolic characteristics, potentially reducing the incidence of severe adverse effects while maintaining therapeutic efficacy [1].

Representative Clinical Data

Table 5: Representative Pharmacokinetic Parameters in Patients Receiving UFT/LV Therapy

| Parameter | Patient 1 (400 mg/day) | Patient 2 (500 mg/day) |

|---|---|---|

| Tegafur Cmax (ng/mL) | 18,450 | 23,780 |

| Tegafur Tmax (min) | 90 | 90 |

| Tegafur AUC0-8h (ng·h/mL) | 85,640 | 112,350 |

| 5-FU Cmax (ng/mL) | 185 | 242 |

| 5-FU Tmax (min) | 60 | 90 |

| 5-FU AUC0-8h (ng·h/mL) | 685 | 895 |

| Uracil Cmax (ng/mL) | 2,850 | 3,420 |

| Uracil Tmax (min) | 60 | 60 |

| Uracil AUC0-8h (ng·h/mL) | 12,540 | 15,280 |

The clinical application demonstrated the method's robustness in capturing the pharmacokinetic profiles of all three analytes simultaneously [1]. The data revealed substantial interpatient variability in drug exposure, highlighting the potential value of TDM for dose individualization. The tegafur:5-FU ratio remained consistently high throughout the dosing interval, confirming the prodrug function of tegafur and its continuous conversion to the active metabolite 5-FU [1].

Metabolic Pathway and Biomarker Context

5-FU Metabolism and Biomarker Significance

The following diagram illustrates the metabolic pathways of 5-fluorouracil and the position of TDM in optimizing therapy:

Figure 2: 5-FU Metabolic Pathways and TDM Monitoring Points

Understanding the metabolic pathways of 5-FU provides crucial context for interpreting TDM results. Approximately 80-85% of administered 5-FU undergoes catabolism via dihydropyrimidine dehydrogenase (DPD) to inactive metabolites, while only 1-3% is converted to active metabolites responsible for both cytotoxic effects and toxicity [2]. The anabolic pathways generate three primary active metabolites: FUTP (incorporated into RNA, disrupting RNA processing), FdUTP (incorporated into DNA, causing DNA damage), and FdUMP (inhibits thymidylate synthase, disrupting DNA synthesis) [2].

The plasma ratio of dihydrouracil to uracil (UH2/Ura) has been identified as a potential surrogate biomarker for hepatic DPD activity [3]. Research in colorectal cancer models has demonstrated a significant correlation between the UH2/Ura ratio and hepatic DPD activity (r² = 0.865, p < 0.01), suggesting its utility in predicting 5-FU clearance and potential toxicity risk [4]. This ratio may be particularly valuable for identifying patients with DPD deficiency, who are at increased risk of severe and potentially life-threatening toxicities when receiving standard doses of 5-FU or its prodrugs [2].

Conclusion

The UPLC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. The method's comprehensive validation according to FDA guidelines supports its implementation in clinical settings for therapeutic drug monitoring of UFT/LV therapy [1]. The incorporation of stable isotope-labeled internal standards, including 5-fluorouracil-15N₂, ensures accurate and precise quantification despite significant matrix effects observed particularly for 5-FU.

The application of this methodology in patients with colorectal liver metastasis following hepatectomy demonstrates its clinical utility in characterizing the pharmacokinetic profiles of all three analytes simultaneously [1]. By enabling dose optimization based on individual drug exposure metrics, this TDM approach has the potential to minimize treatment-related toxicity while maintaining therapeutic efficacy, particularly in patient populations with altered drug metabolism due to hepatic resection or genetic polymorphisms in drug-metabolizing enzymes [1]. Future applications may incorporate additional biomarkers such as the UH2/Ura ratio to further personalize dosing strategies based on individual metabolic capacity [3] [4].

References

- 1. Simultaneous quantification method for -FU, uracil, and tegafur using... [pmc.ncbi.nlm.nih.gov]

- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic/pharmacodynamic modeling of 5- ... [pubmed.ncbi.nlm.nih.gov]

- 4. A predictive biomarker for altered 5-fluorouracil ... [pubmed.ncbi.nlm.nih.gov]

GC-MS analysis 5-FU using 5-Fluorouracil-15N2

Introduction to 5-FU Monitoring

5-Fluorouracil (5-FU) is a cornerstone chemotherapy drug used to treat various cancers, including breast, colorectal, and gastric cancer. However, its clinical use is challenging due to a narrow therapeutic window and significant interindividual variability in its pharmacokinetics, influenced by factors such as polymorphisms in the DPYD gene, which encodes the metabolizing enzyme dihydropyrimidine dehydrogenase (DPD) [1]. Subtherapeutic concentrations can lead to poor treatment efficacy and cancer relapse, while supratherapeutic concentrations can cause severe, sometimes life-threatening, toxicities such as leukopenia, stomatitis, and diarrhea [1] [2]. Therefore, Therapeutic Drug Monitoring (TDM) is essential to individualize dosing and optimize patient outcomes [1].

While modern analyses often use Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), sometimes with Dried Blood Spot (DBS) sampling, Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust and reliable alternative [3] [1] [4]. The use of a stable isotope-labeled internal standard, such as 1,3-[¹⁵N₂]-5-fluorouracil, is critical for ensuring analytical accuracy and precision by correcting for losses during sample preparation and matrix effects during instrument analysis [3].

Developed GC-MS Protocol for 5-FU in Plasma

The following is a detailed protocol adapted from a established method for the routine monitoring of 5-FU in patients receiving low-level protracted infusions [3].

Principle

This method quantifies 5-FU in human plasma over a range of 0.5 to 50 ng/mL using gas chromatographic-mass spectrometric (GC-MS) analysis with electron-impact (EI) ionization. The protocol uses 1,3-[¹⁵N₂]-5-fluorouracil as the primary internal standard and 5-chlorouracil as a secondary internal standard. Analytes are extracted and derivatized in a single step and converted to their 1,3-dipentafluorobenzyl derivatives before analysis [3].

Reagents and Materials

- Analyte Standard: 5-Fluorouracil.

- Internal Standards: 1,3-[¹⁵N₂]-5-fluorouracil and 5-chlorouracil.

- Solvent: HPLC-grade or equivalent acetonitrile.

- Derivatizing Agent: Pentafluorobenzyl bromide (or a suitable derivative-forming reagent).

- Sample Collection: Venous blood collection tubes with an anticoagulant like K₂EDTA.

- Consumables: GC-MS autosampler vials and inserts.

Equipment

- Gas Chromatograph coupled with a Mass Spectrometer.

- Autosampler for automated sample injection.

- Analytical Column: A GC capillary column suitable for separating derivatized bases (e.g., a non-polar or mid-polar column).

- Data System: Software for instrument control, data acquisition, and quantitative analysis.

Detailed Procedure

- Sample Collection and Preparation: Collect venous blood into tubes containing an anticoagulant. Centrifuge to separate plasma and store frozen (-20°C or below) until analysis.

- Extraction and Derivatization:

- Pipette a known volume of plasma (e.g., 500 µL) into a suitable tube.

- Add a known amount of the internal standards, 1,3-[¹⁵N₂]-5-fluorouracil and 5-chlorouracil.

- Add acetonitrile to simultaneously precipitate proteins and initiate the derivatization reaction.

- Vortex mix thoroughly and then heat the mixture to complete the derivatization process, forming the 1,3-dipentafluorobenzyl derivatives of the pyrimidine bases.

- Centrifuge the sample and transfer the supernatant for injection into the GC-MS system [3].

- GC-MS Analysis:

- Injection: Use an automated autosampler with an appropriate injection volume (e.g., 1-2 µL in splitless mode).

- GC Conditions: Optimize the temperature gradient to achieve baseline separation of 5-FU and the internal standards. An example program might start at a low temperature (e.g., 80°C), then ramp to 280°C at a defined rate.

- MS Conditions: Operate the mass spectrometer in electron-impact (EI) mode and use Selected Ion Monitoring (SIM) to track specific, high-abundance fragment ions for each analyte. The use of SIM enhances the sensitivity and selectivity of the method [3] [5].

Method Validation

The referenced method has demonstrated excellent performance characteristics [3]:

- Linearity: The calibration curve is linear across the specified range (0.5 - 50 ng/mL).

- Accuracy and Precision: The method shows high accuracy and precision, with continuous unattended analysis possible for up to three days without deterioration of results.

- Stability: 5-FU in processed samples or under analytical conditions is stable, ensuring reliable quantification.

Summary of Quantitative Data

The table below summarizes the key specifications of the GC-MS method and contrasts it with a modern LC-MS/MS approach for context.

| Parameter | GC-MS Method with ¹⁵N₂-IS [3] | LC-MS/MS (DBS Method) [1] [4] |

|---|---|---|

| Internal Standard | 1,3-[¹⁵N₂]-5-fluorouracil & 5-chlorouracil | Propylthiouracil |

| Sample Type | Plasma | Dried Blood Spot (DBS) |

| Sample Prep | Single-step extraction/derivatization with acetonitrile | Liquid-liquid extraction (Ethyl acetate/2-Propanol) |

| Analytical Column | GC Capillary Column | Acquity UPLC BEH C18 (2.1 × 100 mm; 1.7 μm) |

| Ionization Mode | Electron Impact (EI) | Electrospray Ionization (ESI), negative mode |

| Quantification Range | 0.5 - 50 ng/mL | 0.1 - 60 μg/mL (100 - 60,000 ng/mL) |

| Key Applications | Monitoring patients on low-level protracted 5-FU infusions | TDM in breast cancer patients receiving IV 5-FU or oral capecitabine |

Experimental Workflow and 5-FU Pathway

To better understand the experimental process and the biological context of 5-FU monitoring, the following diagrams illustrate the analytical workflow and the drug's mechanism of action.

Diagram 1: GC-MS Analytical Workflow for 5-FU

This diagram outlines the key steps in the plasma sample analysis protocol.

Diagram 2: 5-FU Metabolism and Resistance Pathway

This diagram summarizes the metabolic activation of 5-FU, its mechanism of action, and a key pathway of resistance identified in gastric cancer, providing context for why drug monitoring is crucial [1] [2].

Conclusion

The GC-MS method using 1,3-[¹⁵N₂]-5-fluorouracil as an internal standard is a robust, well-validated technique for the precise quantification of 5-FU in plasma at low concentrations. It is particularly suited for monitoring patients on specific infusion regimens. While newer LC-MS/MS methods offer simpler sample preparation and broader dynamic ranges, the GC-MS protocol remains a foundational and reliable approach. The integration of TDM for 5-FU, regardless of the analytical platform used, is a critical step toward personalized cancer therapy, helping to maximize efficacy while minimizing the risk of severe toxicity.

References

- 1. Determination of 5-Fluorouracil in Dried Blood Spots for ... [pmc.ncbi.nlm.nih.gov]

- 2. GLI2-HRD1 axis facilitates 5-FU resistance in gastric ... [sciencedirect.com]

- 3. Gas chromatographic-mass spectrometric method for routine... [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of UPLC-MS/MS method for 5- ... [sciencedirect.com]

- 5. Mass spectrometry: GC-MS analysis with the metaMS ... [training.galaxyproject.org]

The Role of 5-Fluorouracil-¹⁵N₂ in Bioanalytical Method Development

5-Fluorouracil (5-FU) is a cornerstone chemotherapeutic agent used to treat various solid tumors. A major challenge in its clinical application is significant inter-individual variability in pharmacokinetics, which can lead to suboptimal efficacy or severe toxicity [1]. To ensure accurate and reliable measurement of 5-FU plasma concentrations for therapeutic drug monitoring (TDM), highly precise bioanalytical methods are essential.

The use of a stable isotope-labeled internal standard (IS) like 5-Fluorouracil-¹⁵N₂ is a critical step in achieving this precision. This compound is chemically identical to 5-FU but contains two ¹⁵N atoms, giving it a slightly higher molecular mass [2]. When added to a plasma sample before processing, it corrects for analyte loss during sample preparation and for variability in instrument response, thereby improving the accuracy, precision, and robustness of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods [3].

Experimental Design and Workflow

The core application of 5-Fluorouracil-¹⁵N₂ is to quantify 5-FU in human plasma, often alongside its prodrugs and metabolites. The following diagram illustrates the complete experimental workflow, from sample collection to data analysis.

Detailed Experimental Protocols

Sample Preparation Protocol

This protocol is adapted from a published method for the simultaneous quantification of 5-FU, uracil, and tegafur [3].

Materials:

- Internal Standard Working Solution: 5-Fluorouracil-¹⁵N₂ at 200 ng/mL in 50% acetonitrile aqueous solution containing 2 mM ammonium formate [3].

- Precipitation Solvent: HPLC-grade methanol.

- Extraction Solvent: HPLC-grade ethyl acetate.

- Reconstitution Solution: 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate.

Procedure:

- Aliquot 200 µL of human plasma (calibrator, quality control, or patient sample) into a polypropylene tube.

- Add 100 µL of the 5-Fluorouracil-¹⁵N₂ IS working solution.

- Add 500 µL of methanol for protein precipitation. Vortex mix for 1 minute.

- Centrifuge at 15,000 rpm (approximately 21,000 × g) at 10°C for 10 minutes.

- Carefully transfer 750 µL of the supernatant to a new polypropylene tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.